![molecular formula C8H14ClNO3 B2644273 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2228298-36-8](/img/structure/B2644273.png)
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
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Overview
Description
This compound is a type of bicyclo[2.1.1]hexane . Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for this compound is1S/C7H11NO3.ClH/c8-3-7-1-6 (2-7,4-11-7)5 (9)10;/h1-4,8H2, (H,9,10);1H
. This indicates that the compound has a complex structure with multiple rings and functional groups. Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.63 . It is a powder at room temperature .Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are a fundamental class of organic compounds with broad applications in biotechnology and chemistry. Research by Jarboe et al. (2013) explores the inhibitory effects of carboxylic acids on microbes, which is crucial for designing more robust microbial strains for industrial applications. This study provides insights into how similar compounds, including complex carboxylic acid derivatives, may interact with biological systems, offering a foundational understanding that could be relevant to the applications of "1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride" in scientific research.
Activity Coefficients and Solvent Interactions
The study of activity coefficients and solvent interactions is vital in understanding the solubility and behavior of complex organic molecules in various environments. Domańska et al. (2016) provide an extensive review of activity coefficients at infinite dilution for various solutes, which is key to predicting how "this compound" might behave in different solvent systems, aiding in purification and formulation processes.
Chlorogenic Acid (CGA) Pharmacological ReviewThe pharmacological review of Chlorogenic Acid (CGA) by Naveed et al. (2018) covers a broad spectrum of biological activities, including antioxidant, antibacterial, and anti-inflammatory effects. Such comprehensive pharmacological insights can be instrumental in exploring the potential biomedical or biochemical applications of related compounds, including "this compound."
Plant Betalains: Chemistry and Biochemistry
Research on plant betalains by Khan and Giridhar (2015) focuses on the chemistry and biochemistry of natural pigments, providing a framework for understanding the synthesis and applications of complex organic molecules in biology. This could offer a perspective on the biochemical pathways and potential applications of "this compound" in plant science or biochemistry.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The safety statements associated with this compound are: avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: Wash with plenty of soap and water, IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing, if skin irritation occurs: Get medical advice/attention, if eye irritation persists: Get medical advice/attention .
properties
IUPAC Name |
1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-5-8(6(10)11)2-7(3-8,4-9)12-5;/h5H,2-4,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNTUDRDFQUANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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